

# Application Notes and Protocols: In Vitro Transcription of Chili Aptamer RNA

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## Compound of Interest

Compound Name: DMHBO+

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These application notes provide a comprehensive guide for the in vitro transcription of the Chili aptamer RNA, a fluorogen-activating RNA aptamer that induces significant fluorescence in otherwise non-emissive dyes.<sup>[1][2][3]</sup> This technology is a valuable tool for RNA imaging, biosensor development, and high-throughput screening in drug discovery.<sup>[4][5][6]</sup>

The Chili aptamer, a 52-nucleotide long RNA, forms a stable G-quadruplex structure that binds to specific chromophores, such as derivatives of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI).<sup>[1][2][3][6]</sup> Upon binding, the aptamer constrains the chromophore in a specific conformation, leading to a significant increase in fluorescence emission with a large Stokes shift.<sup>[1][2][7]</sup> This document outlines the materials, protocols, and expected outcomes for the successful in vitro synthesis of functional Chili aptamer RNA.

## Data Presentation

### Table 1: In Vitro Transcription Reaction Components

Component	Stock Concentration	Final Concentration	Volume for 100 $\mu$ L Reaction
Linearized DNA Template	1 $\mu$ g/ $\mu$ L	10-20 ng/ $\mu$ L	1-2 $\mu$ L
T7 RNA Polymerase	50 U/ $\mu$ L	0.5 U/ $\mu$ L	1 $\mu$ L
10x Transcription Buffer	10x	1x	10 $\mu$ L
rNTPs (ATP, CTP, GTP, UTP)	100 mM each	4 mM each	4 $\mu$ L of each
MgCl <sub>2</sub>	1 M	30 mM	3 $\mu$ L
DTT	100 mM	10 mM	10 $\mu$ L
Spermidine	100 mM	2 mM	2 $\mu$ L
RNase Inhibitor	40 U/ $\mu$ L	0.4 U/ $\mu$ L	1 $\mu$ L
Nuclease-free Water	-	-	To 100 $\mu$ L

Note: This is a general template; optimal concentrations may vary depending on the specific DNA template and polymerase preparation. A similar protocol has been described for other RNA aptamers.[8] One specific protocol for Chili aptamer used 40 mM Tris-HCl, pH 8.0, 30 mM MgCl<sub>2</sub>, 10 mM DTT, 4 mM of each NTP, and 2 mM spermidine.[6][9]

## Table 2: Chili Aptamer Fluorescence Properties with Different Ligands

Ligand	Excitation Max (nm)	Emission Max (nm)	Binding Affinity (KD)	Quantum Yield	Reference
DMHBI <sup>+</sup>	~408	~542	Low nanomolar	Not specified	<a href="#">[6]</a>
DMHBO <sup>+</sup>	~477	~592	12 nM	Not specified	<a href="#">[6]</a> <a href="#">[7]</a>
DMHBI	Not strongly activated	-	-	-	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: In Vitro Transcription of Chili Aptamer RNA

This protocol describes the synthesis of Chili aptamer RNA from a double-stranded DNA template containing a T7 promoter.

Materials:

- Linearized plasmid DNA or PCR product containing the Chili aptamer sequence downstream of a T7 promoter.
- T7 RNA Polymerase
- 10x Transcription Buffer (typically contains Tris-HCl, MgCl<sub>2</sub>, DTT, and spermidine)
- Ribonucleoside triphosphates (rNTPs) solution (ATP, CTP, GTP, UTP)
- RNase inhibitor
- DNase I (RNase-free)
- Nuclease-free water
- EDTA solution (0.5 M)
- Denaturing polyacrylamide gel (8-12%)

- Urea
- TBE buffer
- Gel loading buffer (containing formamide and tracking dyes)
- Ethanol
- Sodium acetate

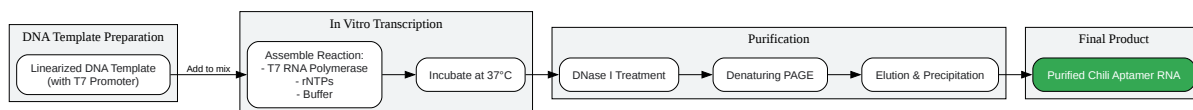
Procedure:

- Template Preparation:
  - Linearize the plasmid DNA containing the Chili aptamer template by restriction enzyme digestion.
  - Alternatively, generate a linear DNA template by PCR using primers that incorporate the T7 promoter sequence upstream of the aptamer sequence.
  - Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
  - Resuspend the purified DNA template in nuclease-free water and determine its concentration.
- In Vitro Transcription Reaction Setup:
  - Thaw all reaction components on ice.
  - In a nuclease-free microcentrifuge tube, assemble the transcription reaction at room temperature in the following order:
    - Nuclease-free water
    - 10x Transcription Buffer
    - DTT

- Spermidine
- rNTPs
- RNase Inhibitor
- Linearized DNA template (1 µg)
- T7 RNA Polymerase (add last)
- Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
- Incubation:
  - Incubate the reaction mixture at 37°C for 2-4 hours.[\[6\]](#)[\[9\]](#)
- DNase Treatment:
  - Add 1 µL of RNase-free DNase I to the reaction mixture.
  - Incubate at 37°C for 15-30 minutes to digest the DNA template.
- RNA Purification:
  - Stop the reaction by adding EDTA to a final concentration of 20-50 mM.
  - Purify the transcribed RNA using one of the following methods:
    - Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the recommended method for obtaining high-purity RNA.[\[10\]](#)
      - Add an equal volume of 2x formamide loading buffer to the transcription reaction.
      - Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.
      - Load the sample onto a denaturing polyacrylamide gel (containing urea).
      - Run the gel until the desired separation is achieved.

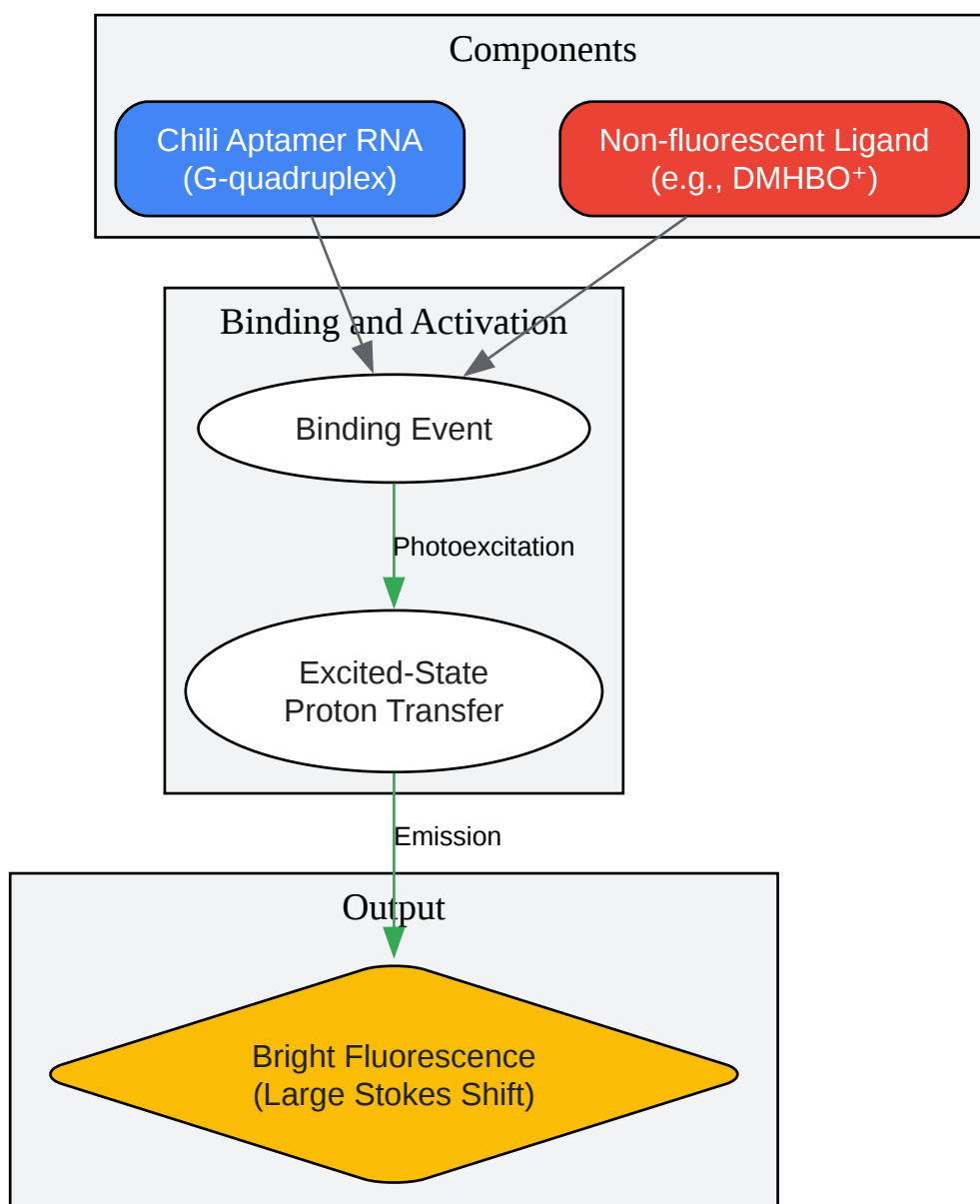
- Visualize the RNA band by UV shadowing or by staining with a suitable dye (e.g., SYBR Gold).
  - Excise the band corresponding to the Chili aptamer RNA.
  - Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 0.3 M sodium acetate).
  - Precipitate the RNA with ethanol.
  - Column-based purification: Use a commercially available RNA purification kit according to the manufacturer's instructions.
- Quantification and Storage:
    - Resuspend the purified RNA pellet in nuclease-free water.
    - Determine the RNA concentration by measuring the absorbance at 260 nm (A260).
    - Assess the purity by checking the A260/A280 ratio (should be ~2.0).
    - Store the purified Chili aptamer RNA at -80°C.

## Visualizations



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Caption: Workflow for the in vitro transcription of Chili aptamer RNA.



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Caption: Mechanism of fluorescence activation in the Chili aptamer system.

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